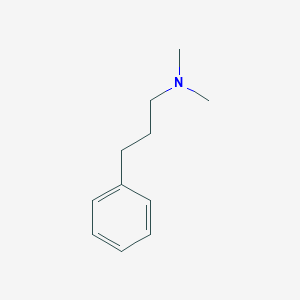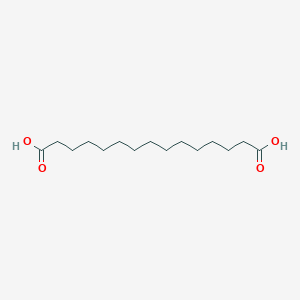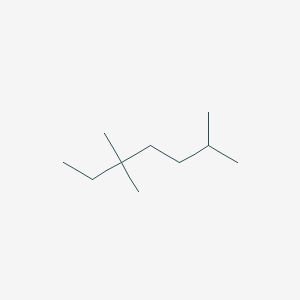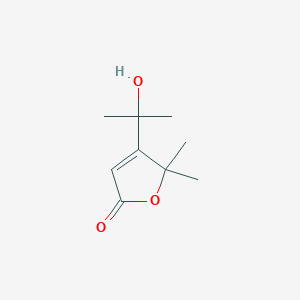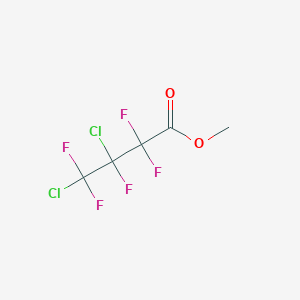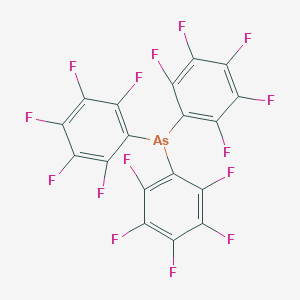
Tris(pentafluorophenyl)arsine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(pentafluorophenyl)arsine, also known as TFPA, is a chemical compound that is widely used in scientific research. It belongs to the class of organoarsenic compounds and is known for its unique properties that make it useful in various applications.
Mécanisme D'action
The mechanism of action of Tris(pentafluorophenyl)arsine is not fully understood. However, it is believed that Tris(pentafluorophenyl)arsine acts as a Lewis acid catalyst in various chemical reactions. It can also undergo oxidative addition reactions with various substrates, leading to the formation of new organoarsenic compounds.
Effets Biochimiques Et Physiologiques
Tris(pentafluorophenyl)arsine has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin irritation, eye irritation, and respiratory problems upon exposure. Tris(pentafluorophenyl)arsine is not recommended for use in humans due to its toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Tris(pentafluorophenyl)arsine has several advantages for use in lab experiments. It is a highly reactive compound that can be used as a catalyst in various chemical reactions. It is also stable under normal lab conditions and can be stored for long periods of time. However, Tris(pentafluorophenyl)arsine is toxic and requires careful handling. It is also expensive and may not be readily available in all labs.
Orientations Futures
There are several future directions for the use of Tris(pentafluorophenyl)arsine in scientific research. One area of interest is the synthesis of new organoarsenic compounds using Tris(pentafluorophenyl)arsine as a reagent or catalyst. Tris(pentafluorophenyl)arsine can also be used in the preparation of new arsenic-containing polymers with potential applications in materials science. Another area of interest is the use of Tris(pentafluorophenyl)arsine in the synthesis of new drugs with potential therapeutic applications.
Conclusion:
In conclusion, Tris(pentafluorophenyl)arsine is a unique and versatile compound that has found extensive use in scientific research. It is a highly reactive compound that can be used as a catalyst in various chemical reactions. However, it is toxic and requires careful handling. Tris(pentafluorophenyl)arsine has several advantages for use in lab experiments, but it is expensive and may not be readily available in all labs. There are several future directions for the use of Tris(pentafluorophenyl)arsine in scientific research, including the synthesis of new organoarsenic compounds and the preparation of new arsenic-containing polymers.
Méthodes De Synthèse
The synthesis of Tris(pentafluorophenyl)arsine involves the reaction of arsenic trichloride with pentafluorobenzene in the presence of a catalyst. The reaction takes place in anhydrous conditions and requires careful handling due to the toxic nature of the reactants. The final product is obtained by purification using column chromatography and recrystallization.
Applications De Recherche Scientifique
Tris(pentafluorophenyl)arsine has been extensively used in scientific research as a reagent for the synthesis of organoarsenic compounds. It is also used as a catalyst in various chemical reactions. Tris(pentafluorophenyl)arsine has been found to be effective in the synthesis of heterocycles and in the preparation of arylboronic acids. It is also used as a precursor for the synthesis of arsenic-containing polymers.
Propriétés
Numéro CAS |
1259-34-3 |
|---|---|
Nom du produit |
Tris(pentafluorophenyl)arsine |
Formule moléculaire |
C18AsF15 |
Poids moléculaire |
576.1 g/mol |
Nom IUPAC |
tris(2,3,4,5,6-pentafluorophenyl)arsane |
InChI |
InChI=1S/C18AsF15/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25 |
Clé InChI |
QZBJYTDDWVXFDF-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)[As](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)[As](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F |
Synonymes |
Tris(pentafluorophenyl)arsine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



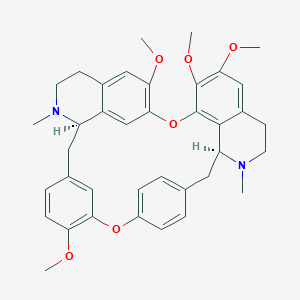
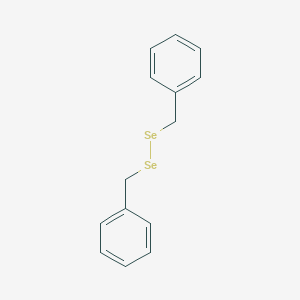
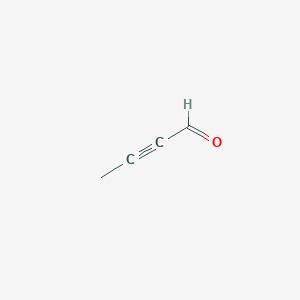
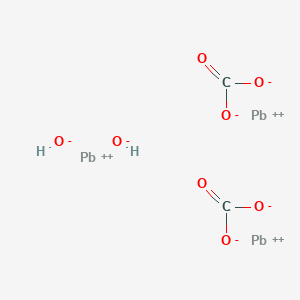
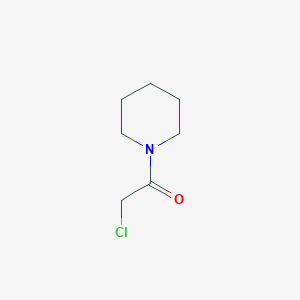
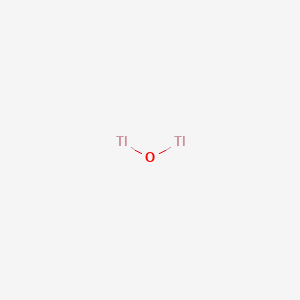
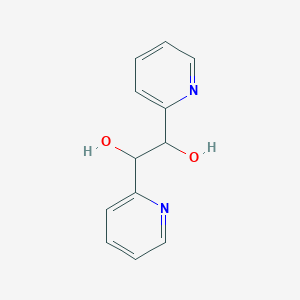
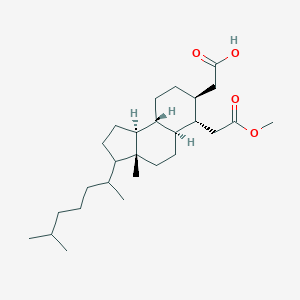
![4'-Acetyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B73585.png)
